4,6-Difluorobenzo[d]isoxazol-3-amine
Description
4,6-Difluorobenzo[d]isoxazol-3-amine (CAS 268734-41-4) is a fluorinated heterocyclic compound featuring a benzoisoxazole core substituted with fluorine atoms at the 4- and 6-positions and an amine group at the 3-position. It is commercially available with a purity of 97% and priced at $684 per gram (1 g scale) . The compound’s structure combines the electron-withdrawing effects of fluorine with the aromatic stability of the benzoisoxazole scaffold, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C7H4F2N2O |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
4,6-difluoro-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-4(9)6-5(2-3)12-11-7(6)10/h1-2H,(H2,10,11) |
InChI Key |
JACNJKTZMRFHFD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1ON=C2N)F)F |
Canonical SMILES |
C1=C(C=C(C2=C1ON=C2N)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Substitution Patterns
Fluorine substitution patterns significantly influence the electronic and steric properties of benzoisoxazol-3-amine derivatives:
| Compound Name | CAS Number | Substituents | Similarity Score | Purity (%) | Price (USD/g) |
|---|---|---|---|---|---|
| 4,6-Difluorobenzo[d]isoxazol-3-amine | 268734-41-4 | 4-F, 6-F | - | 97 | 684 |
| 6,7-Difluorobenzo[d]isoxazol-3-amine | 268734-40-3 | 6-F, 7-F | - | 97 | 684 |
| 5,6-Difluorobenzo[d]isoxazol-3-amine | 280574-98-3 | 5-F, 6-F | 0.95 | - | - |
| 4-Fluorobenzo[d]isoxazol-3-amine | 904815-05-0 | 4-F | 0.93 | - | - |
| 6-Fluorobenzo[d]isoxazol-3-ylamine | 177995-38-9 | 6-F | 0.98 | - | - |
Key Findings :
Non-Fluorinated Derivatives
Substituents such as phenyl or methyl groups introduce bulkier and less electronegative moieties:
| Compound Name | CAS Number | Substituents | Similarity Score |
|---|---|---|---|
| 6-Phenylbenzo[d]isoxazol-3-amine | 268734-42-5 | 6-Ph | 0.89 |
| 5-Methylbenzo[d]isoxazol-3-amine | 239097-74-6 | 5-Me | 0.72 |
Key Findings :
Functional Group Variations
The introduction of a boronate ester (e.g., 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine, CAS 2377608-60-9) creates a distinct reactive handle for Suzuki-Miyaura couplings. However, this compound is discontinued, limiting its accessibility .
Physicochemical and Commercial Properties
- Pricing : All difluoro isomers (4,6-, 6,7-, and 5,6-) are priced identically ($684/g), suggesting comparable synthetic complexity and market demand .
- Purity : Commercial samples of fluorinated benzoisoxazoles typically exceed 95% purity, reflecting rigorous quality control in fine chemical synthesis .
Patent and Application Context
This underscores the role of fluorine in enhancing bioavailability and resistance to metabolic degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
